molecular formula C11H14N2OS B13157609 2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde

2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde

Cat. No.: B13157609
M. Wt: 222.31 g/mol
InChI Key: BBWVVZRBIKHEOY-UHFFFAOYSA-N
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Description

2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde (CAS: 1860348-45-3) is a pyridine derivative featuring a pyrrolidine ring substituted with a methylsulfanyl group at the 3-position. Its molecular formula is C₁₁H₁₄N₂OS, with a molecular weight of 222.31 g/mol . The compound is characterized by a pyridine-3-carbaldehyde core linked to a modified pyrrolidine moiety, which introduces steric and electronic effects due to the sulfur-containing substituent.

Key properties include:

  • Solubility: Likely soluble in polar organic solvents (e.g., DMSO, DMF) based on structural similarities to pyridine-3-carbaldehyde derivatives .
  • Synthesis: Prepared via condensation reactions, akin to methods used for pyridine-3-carbaldehyde thiosemicarbazone derivatives (yields: 56–90%) .
  • Characterization: Supports standard analytical techniques (NMR, FT-IR, ESI-MS) for structural validation .

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

2-(3-methylsulfanylpyrrolidin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2OS/c1-15-10-4-6-13(7-10)11-9(8-14)3-2-5-12-11/h2-3,5,8,10H,4,6-7H2,1H3

InChI Key

BBWVVZRBIKHEOY-UHFFFAOYSA-N

Canonical SMILES

CSC1CCN(C1)C2=C(C=CC=N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 3-(methylsulfanyl)pyrrolidine. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methylsulfanyl group may be converted to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the aldehyde group, converting it to an alcohol.

    Substitution: The pyridine ring can participate in substitution reactions, where the hydrogen atoms may be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a lead compound for drug development.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings may interact with enzymes or receptors, influencing biological pathways. The methylsulfanyl group can also play a role in modulating the compound’s activity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure shares similarities with multiple pyridine-pyrrolidine derivatives. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Molecular Weight Key Features/Applications Reference
2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde C₁₁H₁₄N₂OS 3-Methylsulfanyl-pyrrolidine 222.31 Sulfur-containing; potential bioactivity
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime C₂₀H₃₁FN₂O₂Si tert-Butyldimethylsilyloxy, Fluorine 402.56 Bulky silyl group; oxime functionality
N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide C₁₇H₂₅ClN₃O₂ Hydroxymethyl, Chlorine, Pivalamide 350.85 Polar substituents; amide linkage
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine C₂₀H₁₆F₂N₆ Difluorophenyl, Pyrazole 390.38 TRK kinase inhibitor; anticancer
2-[3-Fluoro-4-(methylsulfanyl)phenyl]-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one C₂₀H₁₈FN₃OS Methylsulfanyl-phenyl, Piperazine 367.44 Dual substituents; kinase-targeting
Key Observations:

Substituent Diversity :

  • The methylsulfanyl group in the target compound provides moderate steric bulk and electron-rich character, contrasting with tert-butyldimethylsilyloxy (hydrophobic, bulky) or hydroxymethyl (polar, reactive) groups .
  • Fluorine and chlorine substituents in analogs enhance metabolic stability and binding affinity in bioactive molecules .

Synthetic Accessibility :

  • The target compound’s synthesis aligns with methods for pyridine-3-carbaldehydes (condensation, ~56–90% yields) , whereas analogs with complex substituents (e.g., silyl-protected groups) require multi-step protocols .

Physicochemical Properties

  • Solubility : The target compound is expected to dissolve in DMSO and DMF, similar to pyridine-3-carbaldehydes . However, tert-butyldimethylsilyloxy -containing analogs exhibit lower aqueous solubility due to hydrophobicity.
  • Reactivity : The aldehyde group in the target compound is a reactive site for further derivatization (e.g., oxime formation or thiosemicarbazone synthesis ).

Biological Activity

2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its synthesis, biological activity, and therapeutic potential.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pyrrolidine moiety and an aldehyde group, which are known to influence its biological properties. The methylsulfanyl group is expected to play a role in enhancing the compound's interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrrolidine derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. A specific derivative demonstrated an IC50 value of approximately 31.4 μg/mL against certain bacterial strains, indicating promising antibacterial activity .

Anti-inflammatory Effects

Compounds within the pyridine and pyrrolidine classes have been reported to possess anti-inflammatory properties. For example, a series of related compounds showed selective inhibition of cyclooxygenase (COX) enzymes, with IC50 values ranging from 0.02 to 0.04 µM for COX-2 inhibition . This suggests that this compound may also exhibit similar anti-inflammatory effects.

Case Studies

  • Antibacterial Efficacy : A study on pyrrolidine derivatives highlighted their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). One compound demonstrated excellent anti-MRSA activity, underscoring the potential of this class of compounds in combating resistant bacterial strains .
  • Anti-inflammatory Activity : In a comparative analysis of various derivatives, certain compounds exhibited significant anti-inflammatory effects with lower toxicity profiles compared to traditional NSAIDs like diclofenac . This positions them as potential candidates for safer anti-inflammatory therapies.

Data Summary

Activity IC50 Value Reference
Antibacterial31.4 μg/mL
COX-2 Inhibition0.02 - 0.04 µM
Anti-MRSAEffective

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